molecular formula C5H12ClFN2O2S B2992563 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride CAS No. 2344681-41-8

4-Aminopiperidine-1-sulfonyl fluoride hydrochloride

Cat. No. B2992563
CAS RN: 2344681-41-8
M. Wt: 218.67
InChI Key: ASEWKTIAWVZEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular weight of 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride is 218.68 . The Inchi Code is 1S/C5H11FN2O2S.ClH/c6-11(9,10)8-3-1-5(7)2-4-8;/h5H,1-4,7H2;1H .


Chemical Reactions Analysis

Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Sulfonyl Fluorides in Enzyme Inhibition

Sulfonyl fluorides, including compounds similar to "4-Aminopiperidine-1-sulfonyl fluoride hydrochloride," have been explored for their potential as enzyme inhibitors. For instance, sulfonamide derivatives incorporating fluorine and triazine moieties have been studied for their effectiveness in inhibiting carbonic anhydrases from Mycobacterium tuberculosis, which are crucial for the bacterium's life cycle. These inhibitors exhibit nanomolar to submicromolar inhibition constants, highlighting their potential in developing antimycobacterial agents with novel mechanisms of action, distinct from those of clinically used drugs that have encountered resistance (Ceruso et al., 2014).

Synthetic Applications and Methodologies

The synthetic versatility of sulfonyl fluorides has been demonstrated in various studies. One approach outlined the efficient and selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This methodology underlines the utility of such compounds in the parallel medicinal chemistry context, enabling rapid access to a diverse range of pharmacologically relevant motifs (Tucker et al., 2015).

Another significant application is found in chemical biology and molecular pharmacology, where sulfonyl fluorides serve as reactive probes. A novel synthesis method for aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation showcases the development of a rapid, metal-free approach to construct compound libraries of considerable structural diversity. This method is suitable for modifying a wide range of carboxylic acids, including natural products and drugs, highlighting the broad utility of sulfonyl fluorides in drug discovery and chemical biology (Xu et al., 2019).

Safety and Hazards

The compound is classified as dangerous . The hazard statements include H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501 .

properties

IUPAC Name

4-aminopiperidine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2O2S.ClH/c6-11(9,10)8-3-1-5(7)2-4-8;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEWKTIAWVZEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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